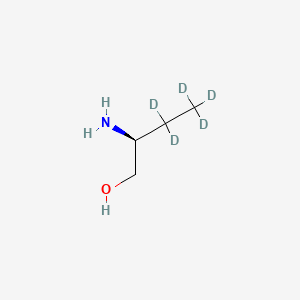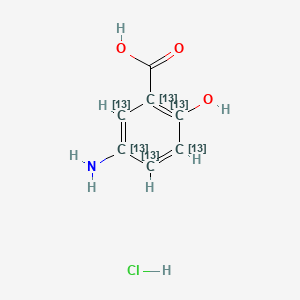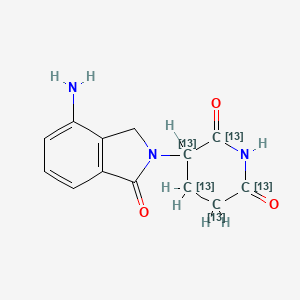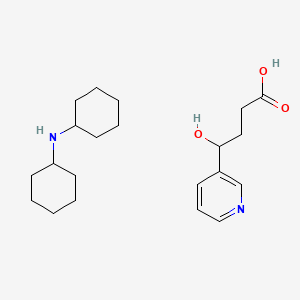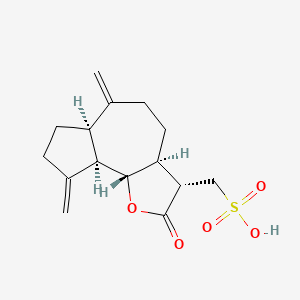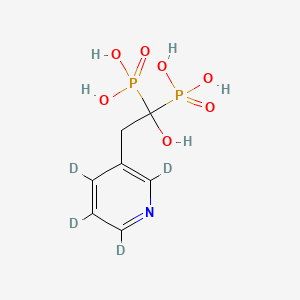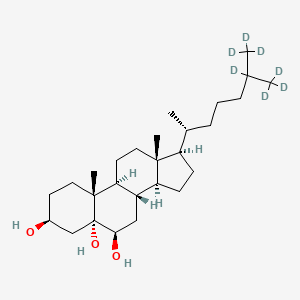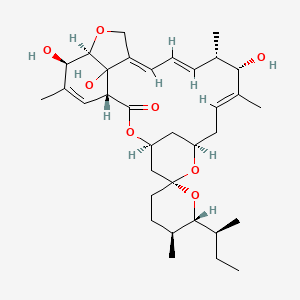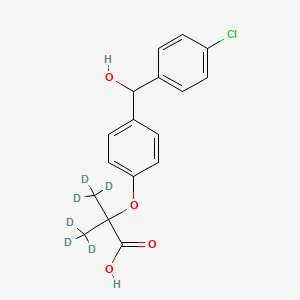
Fenirofibrate-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fenirofibrate-d6 is a deuterated analog of fenofibrate, a medication primarily used to treat high cholesterol and triglyceride levels in the blood. The compound is labeled with six deuterium atoms, which makes it useful in various research applications, particularly in the fields of medical, environmental, and industrial research.
Aplicaciones Científicas De Investigación
Fenirofibrate-d6 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of fenofibrate in the body.
Environmental Research: Helps in tracing the environmental fate and transport of fenofibrate.
Industrial Research: Used in the development of new formulations and delivery systems for fenofibrate.
Mecanismo De Acción
Target of Action
Fenofibrate-d6, a deuterium-labeled form of Fenofibrate, primarily targets the Peroxisome Proliferator Activated Receptor alpha (PPARα) . PPARα is a key regulator of lipid metabolism and is involved in the control of genes implicated in the uptake, utilization, and removal of various lipids .
Mode of Action
Fenofibrate-d6, like Fenofibrate, acts as an agonist to PPARα . Upon binding to PPARα, it activates the receptor, leading to alterations in lipid metabolism . This activation results in the upregulation of genes involved in the catabolism of triglycerides and very-low-density lipoproteins (VLDL), and the downregulation of genes involved in the synthesis and secretion of apolipoprotein C-III, an inhibitor of lipoprotein lipase .
Biochemical Pathways
The activation of PPARα by Fenofibrate-d6 affects several biochemical pathways. It enhances the β-oxidation pathway which leads to the breakdown of fatty acids, reducing triglyceride levels . It also influences cholesterol metabolism by reducing the endogenous biosynthesis of cholesterol and promoting its transformation and elimination as bile acids . Furthermore, it affects the PPARα/PGC-1α signaling pathway , promoting mitochondrial function .
Pharmacokinetics
Fenofibrate-d6, like Fenofibrate, is absorbed from the gastrointestinal tract and is principally hydrolyzed to its active metabolite, fenofibric acid . The oral clearance of fenofibrate is approximately 1.1L/h in young adults and 1.2L/h in the elderly . Fenofibrate requires once-daily dosing and has a half-life of 19-27 hours, indicating its long duration of action .
Result of Action
The activation of PPARα by Fenofibrate-d6 leads to a decrease in LDL-C, total cholesterol, triglycerides, and Apo B, while increasing HDL-C in conditions such as hypercholesterolemia, dyslipidemia, and hypertriglyceridemia . This results in improved lipid profiles, which can help in the management of these conditions .
Action Environment
The action of Fenofibrate-d6 can be influenced by various environmental factors. For instance, the absorption rate of Fenofibrate is significantly affected by the fat content of ingested food . A high-fat diet can lead to remarkable changes in liver weight, liver index, serum biochemical indicators, oxidative stress indicators, liver pathological changes, mitochondrial function indicators, and body weight . Therefore, the dietary habits of the patient can influence the efficacy and stability of Fenofibrate-d6.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Fenirofibrate-d6, like its parent compound Fenofibrate, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Fenofibrate is known to activate peroxisome proliferator receptor alpha (PPARα), which leads to increased lipolysis, activation of lipoprotein lipase, and reduced apoprotein C-III . These interactions significantly influence lipid metabolism .
Cellular Effects
This compound impacts various types of cells and cellular processes. For instance, Fenofibrate has been shown to improve the survival of retinal endothelial and pigment epithelial cells under diabetic conditions . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is likely similar to that of Fenofibrate. Fenofibrate activates PPARα, altering lipid, glucose, and amino acid homeostasis . This activation leads to changes in gene transcription, resulting in beneficial effects on lipid control, inflammation, angiogenesis, and cell apoptosis .
Temporal Effects in Laboratory Settings
Long-term Fenofibrate treatment has been observed to cause changes in markers of renal function . It has also been found to increase cystatin C in type 2 diabetic patients during treatment . These changes highlight the temporal effects of this compound in laboratory settings.
Dosage Effects in Animal Models
While specific studies on this compound dosage effects in animal models are limited, research on Fenofibrate has shown that its effects can vary with different dosages . For instance, Fenofibrate has been shown to reduce total cardiovascular events in patients with type 2 diabetes .
Metabolic Pathways
This compound is likely involved in similar metabolic pathways as Fenofibrate. Dietary Fenofibrate has been shown to enhance the biosynthesis of unsaturated fatty acids, glycerophospholipid metabolism, and pyrimidine metabolism, while reducing glyoxylate and dicarboxylate metabolism, tyrosine metabolism, tryptophan metabolism, and nonribosomal peptide structures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fenirofibrate-d6 involves the incorporation of deuterium atoms into the fenofibrate molecule. This can be achieved through various methods, including the use of deuterated reagents and solvents. One common method involves the hydrogen-deuterium exchange reaction, where fenofibrate is treated with deuterium gas in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions. The process requires specialized equipment to handle deuterium gas and ensure the safety and efficiency of the reaction. The final product is then purified using techniques such as chromatography to achieve the desired level of deuteration .
Análisis De Reacciones Químicas
Types of Reactions
Fenirofibrate-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fenofibric acid-d6.
Reduction: Reduction reactions can convert this compound back to its parent alcohol form.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Fenofibric acid-d6
Reduction: Fenofibrate-d6 alcohol
Substitution: Various substituted derivatives depending on the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
Fenofibrate: The non-deuterated analog of Fenirofibrate-d6.
Fenofibric Acid: The active metabolite of fenofibrate.
Clofibrate: Another fibric acid derivative used to lower lipid levels.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in research studies. This makes it particularly valuable in pharmacokinetic and environmental studies where accurate tracing is essential.
Propiedades
IUPAC Name |
2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO4/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10,15,19H,1-2H3,(H,20,21)/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDCLYXOQCGHNT-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

